molecular formula C13H18O2 B12315002 trans-2-(3-Methoxyphenyl)cyclohexanol

trans-2-(3-Methoxyphenyl)cyclohexanol

Cat. No.: B12315002
M. Wt: 206.28 g/mol
InChI Key: MXBZVUAIQKNHIE-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)cyclohexan-1-ol is an organic compound with the molecular formula C13H18O2 It is a cyclohexanol derivative with a methoxyphenyl group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-Methoxyphenyl)cyclohexan-1-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where 3-bromoanisole reacts with cyclohexanone in the presence of a Grignard reagent, such as phenylmagnesium bromide. The reaction typically occurs in an anhydrous ether solvent under reflux conditions .

Industrial Production Methods

Industrial production of 2-(3-methoxyphenyl)cyclohexan-1-ol often involves optimizing the Grignard reaction for higher yields and purity. This may include the use of specific solvents, temperature control, and purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)cyclohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Methoxyphenyl)cyclohexan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of analgesic and anti-inflammatory drugs.

    Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Aminomethyl-1-(m-methoxyphenyl)cyclohexanol: Similar structure with an amino group instead of a hydroxyl group.

    (1RS,2SR)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol: A related compound with a dimethylamino group.

Uniqueness

2-(3-Methoxyphenyl)cyclohexan-1-ol is unique due to its specific combination of a methoxyphenyl group and a cyclohexanol structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

2-(3-methoxyphenyl)cyclohexan-1-ol

InChI

InChI=1S/C13H18O2/c1-15-11-6-4-5-10(9-11)12-7-2-3-8-13(12)14/h4-6,9,12-14H,2-3,7-8H2,1H3

InChI Key

MXBZVUAIQKNHIE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2CCCCC2O

Origin of Product

United States

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